2-Methylthiophenoxyacetonitrile

Description

BenchChem offers high-quality 2-Methylthiophenoxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthiophenoxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

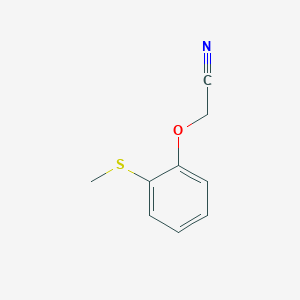

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylsulfanylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBARCBKJKKWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273590 | |

| Record name | Acetonitrile, 2-[2-(methylthio)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-90-9 | |

| Record name | Acetonitrile, 2-[2-(methylthio)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-[2-(methylthio)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenoxyacetonitrile

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a detailed exploration of 2-Methylthiophenoxyacetonitrile, a compound of interest at the intersection of aromatic, ether, and nitrile functionalities.

Given that 2-Methylthiophenoxyacetonitrile is not a widely characterized compound with extensive published data, this document takes a dual approach. It combines in silico predictions with established, robust experimental protocols. This guide is structured to not only present predicted values but to empower researchers with the methodologies to empirically validate these properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the characterization process.

Molecular Structure and Computational Predictions

The foundational step in characterizing any molecule is to understand its structure and, from that, derive theoretical physicochemical properties. These predictions, often generated through Quantitative Structure-Property Relationship (QSPR) models, offer a valuable baseline before embarking on empirical studies.[1][2][3]

Caption: Chemical structure of 2-Methylthiophenoxyacetonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methylthiophenoxyacetonitrile. These values are derived from established computational models that analyze the molecule's structure.[4][5][6][7][8][9][10]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C10H9NOS | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 191.25 g/mol | Influences diffusion, solubility, and membrane transport. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Low to moderate | Impacts bioavailability and formulation options. |

| pKa (Acid Dissociation Constant) | Not applicable (no acidic protons) | The nitrile group is very weakly basic. |

| Melting Point | 70-90 °C | Important for solid-state characterization, purification, and formulation. |

| Boiling Point | > 300 °C (with decomposition) | Indicates volatility and is crucial for purification by distillation if stable. |

| Polar Surface Area (PSA) | 50.1 Ų | Influences membrane permeability and interactions with biological targets. |

Synthesis and Purification Workflow

A plausible synthetic route for 2-Methylthiophenoxyacetonitrile would involve the nucleophilic substitution of a leaving group on an acetonitrile derivative with 2-methylthiophenoxide.

Caption: A general workflow for the synthesis and purification of 2-Methylthiophenoxyacetonitrile.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of 2-Methylthiophenoxyacetonitrile.

Melting Point Determination

Causality: The melting point is a fundamental property for the identification and purity assessment of a solid compound. A sharp melting point range typically indicates high purity.

Protocol:

-

Ensure the sample of 2-Methylthiophenoxyacetonitrile is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination

Causality: The boiling point provides information about the volatility of a liquid compound and is a key parameter for purification by distillation.

Protocol (Micro boiling point determination):

-

Place a few drops of 2-Methylthiophenoxyacetonitrile into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Causality: Solubility in various solvents is critical for choosing appropriate systems for reactions, purification, and formulation. Aqueous solubility is particularly important for drug delivery.

Protocol (Thermodynamic Solubility):

-

Add an excess amount of 2-Methylthiophenoxyacetonitrile to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of 2-Methylthiophenoxyacetonitrile using a calibrated analytical method, such as HPLC-UV.

-

The calculated concentration represents the thermodynamic solubility.

Octanol-Water Partition Coefficient (logP) Determination

Causality: LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ADME properties. The shake-flask method is the gold standard for its determination.[11][12][13][14][15]

Caption: Workflow for logP determination using the shake-flask method.

Protocol (Shake-Flask Method):

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of 2-Methylthiophenoxyacetonitrile in the pre-saturated n-octanol.

-

Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel.

-

Shake the funnel for a predetermined time to allow for partitioning equilibrium.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Alternatively, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for a higher throughput estimation of logP.[16][17][18][19]

Thermal Stability Assessment

Causality: Understanding the thermal stability and decomposition profile of a compound is crucial for determining safe handling and storage conditions. Thermogravimetric analysis (TGA) is the standard method for this assessment.[20][21][22][23][24]

Protocol (Thermogravimetric Analysis - TGA):

-

Place a small, accurately weighed sample (5-10 mg) of 2-Methylthiophenoxyacetonitrile into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The instrument will record the sample's mass as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.[25]

Infrared (IR) Spectroscopy

Expected Absorptions:

-

~2250 cm⁻¹ (sharp, medium intensity): C≡N (nitrile) stretch. This is a very characteristic peak.[26][27]

-

~1580-1450 cm⁻¹: C=C stretching vibrations of the thiophene ring.

-

~1250-1000 cm⁻¹: C-O-C (ether) stretching vibrations.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[28]

Predicted ¹H NMR (in CDCl₃):

-

~7.0-7.5 ppm (multiplet, 2H): Protons on the thiophene ring.[29][30]

-

~5.0 ppm (singlet, 2H): -O-CH₂-CN protons.

-

~2.4 ppm (singlet, 3H): -CH₃ protons on the thiophene ring.

Predicted ¹³C NMR (in CDCl₃):

-

~150-160 ppm: Carbon of the thiophene ring attached to the oxygen.

-

~120-140 ppm: Other carbons of the thiophene ring.[29][30][31]

-

~60-70 ppm: -O-CH₂-CN carbon.

-

~15-20 ppm: -CH₃ carbon.

Computational NMR prediction software can provide more refined estimates of chemical shifts and coupling constants.[32][33][34][35][36]

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 191.25). The molecular ion peak for nitriles can sometimes be weak.[26]

-

Key Fragments:

-

Loss of the cyanomethyl group (-CH₂CN) leading to a fragment corresponding to the 2-methylthiophenoxy cation.

-

Cleavage of the ether bond.

-

Fragmentation of the thiophene ring.

-

Software tools are available to predict mass spectral fragmentation patterns, which can be compared with experimental data for structure confirmation.[37][38][39][40][41][42]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2-Methylthiophenoxyacetonitrile. By integrating computational predictions with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to thoroughly characterize this and other novel compounds. A robust understanding of these properties is a critical step in advancing a molecule from the laboratory to potential therapeutic applications.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Gasteiger, J., et al. (2001). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 41(5), 1152-1161.

-

Coutinho, A. L., Polli, J. E., et al. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Retrieved from [Link]

-

BioPchem. (2024, August 22). NMR Software & Simulations. Retrieved from [Link]

-

SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]

-

Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

- Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

-

Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link]

-

Diablo Analytical. (n.d.). Software Products for Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

-

ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]

- Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293-299.

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

CHEM 1114 – Introduction to Chemistry. (n.d.). 5.4 Determining Empirical and Molecular Formulas. Retrieved from [Link]

-

Mass Spec Lab. (n.d.). Software. Retrieved from [Link]

-

Fraunhofer IMWS. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Predictive performances of models for physicochemical properties and toxicities based on test data. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Negative Ion Mass Spectra of Organic Nitriles. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). QSAR models. Retrieved from [Link]

-

Expii. (n.d.). Determining Empirical Formulas — Calculation & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Bruker. (n.d.). Analysis Software. Retrieved from [Link]

-

TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075. Retrieved from [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

XRF Scientific. (2024, March 6). What is the Principle of Thermogravimetric Analysis?. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

LOUIS Pressbooks. (n.d.). Determining Empirical and Molecular Formulas – Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

CompOmics. (n.d.). MS2PIP Server. Retrieved from [Link]

-

Study.com. (n.d.). Empirical Formula | Definition & Examples - Lesson. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

LOUIS Pressbooks. (n.d.). Determining Empirical and Molecular Formulas – LOUIS Sandbox. Retrieved from [Link]

-

ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]

- Kleinpeter, E., & Koch, A. (2024). 1H and 13C NMR spectra of infinitene and the ring current effect of the aromatic molecule. Magnetic Resonance in Chemistry, 62(9), 686-693.

-

YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link]

-

ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

- 1. neovarsity.org [neovarsity.org]

- 2. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 4. math.unipd.it [math.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. QSAR models - ECHA [echa.europa.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. Thermogravimetric analysis - Fraunhofer IMWS [imws.fraunhofer.de]

- 21. tainstruments.com [tainstruments.com]

- 22. torontech.com [torontech.com]

- 23. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 24. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. fiveable.me [fiveable.me]

- 28. Thieme E-Books & E-Journals [thieme-connect.de]

- 29. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. 1H and 13C NMR spectra of infinitene and the ring current effect of the aromatic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. biopchem.education [biopchem.education]

- 33. spincore.com [spincore.com]

- 34. NMR Predict Desktop [modgraph.co.uk]

- 35. Download NMR Predict - Mestrelab [mestrelab.com]

- 36. Analysis Software | Bruker [bruker.com]

- 37. acdlabs.com [acdlabs.com]

- 38. diabloanalytical.com [diabloanalytical.com]

- 39. massspeclab.com [massspeclab.com]

- 40. MS2PIP Server - CompOmics [iomics.ugent.be]

- 41. m.youtube.com [m.youtube.com]

- 42. researchgate.net [researchgate.net]

Synthesis of 2-Methylthiophenoxyacetonitrile from 2-Methylthiophenol: A Comprehensive Technical Guide

Executive Summary & Mechanistic Overview

2-Methylthiophenoxyacetonitrile (chemically synonymous with 2-(o-tolylthio)acetonitrile, CAS 72955-90-9) is a high-value synthetic intermediate frequently utilized in the development of pharmaceutical agents, including carbazolyl-oxypropanolamine derivatives and beta-adrenergic blockers.

The core synthesis relies on a highly efficient Bimolecular Nucleophilic Substitution (SN2) thioetherification . In this pathway, 2-methylthiophenol acts as the nucleophile precursor, and chloroacetonitrile serves as the electrophile. Designing this reaction requires a strict understanding of Hard-Soft Acid-Base (HSAB) theory and transition-state kinetics to prevent side reactions such as nitrile hydrolysis or Thorpe-Ziegler condensation.

Causality in Experimental Design (The E-E-A-T Pillar)

A robust chemical protocol is not a mere list of instructions; it is a self-validating system where every reagent and condition serves a precise mechanistic purpose.

Nucleophile Activation: The Role of the Base

To achieve nucleophilic attack, 2-methylthiophenol must be deprotonated to form a thiolate anion. According to 1, 2-methylthiophenol exhibits a pKa of 6.64 [1]. Because of this relatively high acidity for a thiol, it can be quantitatively deprotonated by a mild, inorganic base such as Potassium Carbonate (K₂CO₃) . Utilizing K₂CO₃ over stronger bases (like NaH or alkoxides) is a critical choice: it prevents the base-catalyzed degradation of the electrophile's sensitive nitrile group.

Electrophile Dynamics & SN2 Acceleration

Chloroacetonitrile is a highly reactive soft electrophile. As detailed in recent toxicological and kinetic models of2 [2], the adjacent electron-withdrawing cyano group (-C≡N) significantly lowers the energy of the C-Cl σ* antibonding orbital. This3 [3], making it highly susceptible to attack by the highly polarizable thiolate anion.

Solvent Selection & Finkelstein Catalysis

-

Polar Aprotic Solvents: Solvents like Methyl Ethyl Ketone (MEK) or Acetone are strictly required. They solvate the potassium cation but leave the thiolate anion "naked" and highly nucleophilic.

-

Finkelstein Catalyst (KI): The addition of a catalytic amount of Potassium Iodide (KI) is highly recommended. KI converts chloroacetonitrile to iodoacetonitrile in situ. Because iodine is a superior leaving group compared to chlorine, this catalytic cycle further lowers the activation energy of the SN2 transition state.

Quantitative Data Summary

Table 1: Reagent Stoichiometry and Physicochemical Properties

| Reagent | Role | MW ( g/mol ) | Equivalents | Density (g/mL) | Mechanistic Note |

| 2-Methylthiophenol | Nucleophile | 124.21 | 1.00 | 1.04 | pKa 6.64; Soft Nucleophile |

| Chloroacetonitrile | Electrophile | 75.50 | 1.15 | 1.19 | Activated sp³-Carbon |

| Potassium Carbonate | Base | 138.21 | 1.50 | N/A | Mild, insoluble in MEK |

| Potassium Iodide | Catalyst | 166.00 | 0.05 | N/A | Finkelstein Catalyst |

| Methyl Ethyl Ketone | Solvent | 72.11 | 5-10 Vol | 0.80 | Polar Aprotic Environment |

Visualizations: Reaction Workflows

Mechanistic pathway of SN2 thioetherification.

Step-by-step experimental workflow for synthesis.

Experimental Protocol

Note: This protocol is adapted from standard industrial practices for phenoxy/thiophenoxy-acetonitrile synthesis, such as those documented in 4 [4].

Step 1: System Purging and Reagent Charging

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (N₂ or Ar) inlet.

-

Charge the flask with 100 g (0.805 mol) of 2-methylthiophenol and 300 mL of anhydrous Methyl Ethyl Ketone (MEK).

-

Add 166.9 g (1.20 mol, 1.5 eq) of finely powdered, anhydrous K₂CO₃ and 6.6 g (0.04 mol, 0.05 eq) of Potassium Iodide (KI). Stir the suspension vigorously at room temperature for 15 minutes to initiate deprotonation.

Step 2: Electrophile Addition

-

Load the dropping funnel with 70.0 g (0.927 mol, 1.15 eq) of chloroacetonitrile.

-

Begin adding the chloroacetonitrile dropwise over a period of 30–45 minutes. Maintain the internal temperature below 40°C during the addition to control the initial exothermic reaction.

Step 3: Reflux and Reaction Monitoring

-

Once the addition is complete, gradually heat the reaction mixture to reflux (approx. 80°C).

-

Maintain vigorous stirring under reflux for 4 to 5 hours. The reaction progress can be monitored via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS until the 2-methylthiophenol is completely consumed.

Step 4: Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃, and KI). Wash the filter cake with an additional 50 mL of MEK.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the MEK solvent.

-

Redissolve the resulting crude oil in 250 mL of Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with distilled water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under vacuum.

Step 5: Product Isolation

-

The crude 2-Methylthiophenoxyacetonitrile is obtained as a pale yellow to colorless oil.

-

For high-purity applications, purify the crude product via vacuum distillation (approx. b.p. 170°-175°C at 12 mm Hg) or column chromatography.

References

- PubChem, "2-Thiocresol | C7H8S | CID 8712", National Institutes of Health (NIH).

- PLOS ONE, "Equations for estimating binary mixture toxicity: 3-methyl-2-butanone with a series of electrophiles".

- ACS Publications, "How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers".

- Google Patents, "US4503067A - Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions".

Sources

Technical Guide: Spectral Profiling of 2-[2-(Methylthio)phenoxy]acetonitrile

Topic: Comprehensive Spectral Data Analysis (NMR, IR, MS) for 2-Methylthiophenoxyacetonitrile

CAS Registry Number: 72955-90-9

Chemical Name: 2-[2-(Methylthio)phenoxy]acetonitrile

Molecular Formula: C

Executive Summary & Structural Identification

2-Methylthiophenoxyacetonitrile (CAS 72955-90-9) is a specialized intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds, such as carbazole derivatives (e.g., Carvedilol analogs) and other beta-adrenergic blockers.

Critical Nomenclature Clarification:

While commercially listed as "2-Methylthiophenoxyacetonitrile," the IUPAC-consistent designation is 2-[2-(methylthio)phenoxy]acetonitrile .[1] It is an O-alkylated derivative of 2-(methylthio)phenol, not a thiophene derivative. The structure consists of a benzene ring substituted at the ortho positions with a methylthio group (-SMe) and a cyanomethoxy group (-OCH

Chemical Structure & Numbering

The following diagram illustrates the atomic connectivity and numbering scheme used for spectral assignment in this guide.

Figure 1: Connectivity of 2-[2-(methylthio)phenoxy]acetonitrile. C1 and C2 represent the quaternary aromatic carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the electronic push-pull nature of the ortho-substituents. The oxygen atom (O7) is a strong

H NMR Data (400 MHz, CDCl )

The proton spectrum is characterized by two distinct singlets (methyl and methylene) and a complex 4-proton aromatic region.

| Position | Multiplicity | Integral | Assignment Logic | ||

| C6-H | 6.95 - 7.05 | Multiplet (dd) | 1H | ~8.0, 1.5 | Ortho to Oxygen; shielded by O-donating effect. |

| C4-H, C5-H | 7.10 - 7.25 | Multiplet | 2H | - | Meta/Para protons; overlapping region. |

| C3-H | 7.28 - 7.35 | Multiplet (dd) | 1H | ~7.8, 1.5 | Ortho to -SMe; deshielded relative to C6-H due to S-anisotropy. |

| C8-H | 4.78 | Singlet | 2H | - | Diagnostic peak. Deshielded by adjacent O and CN. |

| C11-H | 2.46 | Singlet | 3H | - | Characteristic Ar-S-CH |

Interpretation Guide:

-

Impurity Alert: If synthesized from 2-(methylthio)phenol, look for a broad singlet around 6.0–6.5 ppm (phenolic OH) and the absence of the 4.78 ppm peak.

-

Solvent Effects: In DMSO-

, the methylene singlet (C8) may shift slightly downfield to ~5.10 ppm due to solvent polarity.

C NMR Data (100 MHz, CDCl )

| Position | Type | Assignment Note | |

| C1 | 155.8 | C (quat) | Ipso to Oxygen (most deshielded aromatic). |

| C2 | 128.5 | C (quat) | Ipso to Sulfur. |

| C3 | 126.2 | CH | Ortho to S. |

| C5 | 124.8 | CH | Para to O. |

| C4 | 122.5 | CH | Meta to O. |

| C9 | 115.4 | C (quat) | Nitrile (CN). Weak intensity. |

| C6 | 112.1 | CH | Ortho to O (most shielded aromatic). |

| C8 | 54.8 | CH | Methylene (O-CH |

| C11 | 15.2 | CH | S-Methyl. |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check, particularly for the presence of the nitrile group and the integrity of the ether linkage.

| Functional Group | Wavenumber (cm | Intensity | Mode | Interpretation |

| C | 2245 - 2255 | Weak/Med | Stretch | Distinctive sharp band. Absence indicates hydrolysis to amide/acid. |

| Ar-H | 3050 - 3070 | Weak | Stretch | Aromatic C-H. |

| C-H (Aliphatic) | 2920 - 2990 | Medium | Stretch | Methyl and Methylene C-H. |

| C=C (Ar) | 1580, 1475 | Strong | Stretch | Aromatic ring skeletal vibrations. |

| C-O-C (Ether) | 1230 - 1245 | Strong | Stretch | Asymmetric aryl alkyl ether stretch. |

| C-S | 740 - 760 | Medium | Stretch | Aryl thioether linkage. |

| 1,2-Disubst. | 750 | Strong | Bend | Ortho-substitution pattern (out-of-plane). |

Diagnostic Insight:

The nitrile peak at ~2250 cm

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 179

The fragmentation pattern is driven by the stability of the heteroatoms and the potential for cyclization.

Key Fragments

| m/z | Abundance | Identity | Mechanism |

| 179 | High | M | Molecular Ion. Stable due to aromaticity. |

| 181 | ~4.5% | [M+2] | |

| 139 | Base Peak | [M - CH | Loss of cyanomethyl radical. Formation of [C |

| 124 | High | [139 - Me] | Loss of methyl from the S-Me group, likely forming a benzoxathiole-like cation. |

| 40 | Medium | [CH | Cyanomethyl cation. |

Fragmentation Pathway Diagram

Figure 2: Proposed EI-MS fragmentation pathway for 2-[2-(methylthio)phenoxy]acetonitrile.

Synthesis & Quality Control Context

Understanding the synthesis is vital for interpreting spectral impurities. The compound is typically synthesized by alkylating 2-(methylthio)phenol with chloroacetonitrile in the presence of a base (e.g., K

Common Impurities

-

2-(Methylthio)phenol (Starting Material):

-

NMR: Absence of 4.78 ppm singlet. Presence of OH broad singlet.

-

IR: Broad OH stretch at 3300-3400 cm

.

-

-

Bis-alkylated Side Products: Rare, but possible if S-alkylation occurs (sulfonium salts), usually distinguishable by high polarity and water solubility.

Physical Properties for Validation

-

Physical State: White to off-white crystalline solid.

-

Melting Point: 56–58 °C [2].[2]

-

Boiling Point: 173–176 °C at 12 mmHg [2].[2]

References

-

BOC Sciences. 2-Methylthiophenoxyacetonitrile Product Entry. Accessed March 2026.

-

Wiedemann, F., et al. Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions. US Patent 4,503,067. Filed 1982. Issued March 5, 1985. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for spectral prediction logic).

Sources

The Solubility Profile of 2-Methylthiophenoxyacetonitrile: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methylthiophenoxyacetonitrile and the Critical Role of Solubility

2-Methylthiophenoxyacetonitrile is a nitrile-containing aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a methyl-substituted thiophene ring linked to an acetonitrile group via an ether linkage, suggests a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in various organic solvents is paramount for its successful application in drug discovery and development. Solubility dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Methylthiophenoxyacetonitrile, offering a robust framework for its characterization.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and the solvent molecules.[1] For 2-Methylthiophenoxyacetonitrile, its solubility in a given organic solvent will depend on a balance of several factors:

-

Polarity : The nitrile group (-C≡N) introduces a significant dipole moment, making the molecule polar.[2][3] Solvents with a similar polarity, such as alcohols and ketones, are expected to be good solvents.

-

Hydrogen Bonding : While 2-Methylthiophenoxyacetonitrile cannot form hydrogen bonds with itself, the nitrogen atom in the nitrile group can act as a hydrogen bond acceptor.[3] Therefore, it is expected to have some solubility in protic solvents like ethanol and methanol.

-

Van der Waals Forces : The aromatic thiophene ring and the methyl group contribute to the molecule's size and surface area, leading to van der Waals interactions. Nonpolar solvents that primarily interact through these forces, such as hexane and toluene, are expected to be less effective at dissolving this polar compound.

The interplay of these forces determines the overall solubility. A solvent that can effectively overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will be a good solvent for 2-Methylthiophenoxyacetonitrile.

Experimental Determination of Solubility

A precise and reproducible method for determining the solubility of 2-Methylthiophenoxyacetonitrile is crucial for obtaining reliable data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-Methylthiophenoxyacetonitrile in a selected organic solvent.

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of 2-Methylthiophenoxyacetonitrile of a known concentration in the chosen solvent. b. Perform serial dilutions to create a series of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

2. Equilibration: a. Add an excess amount of solid 2-Methylthiophenoxyacetonitrile to a known volume of the organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation. b. Place the vials in a constant-temperature shaker or orbital incubator set to a specific temperature (e.g., 25 °C). c. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

3. Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. c. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at the λmax.

4. Calculation of Solubility: a. Use the equation of the line from the calibration curve to determine the concentration of 2-Methylthiophenoxyacetonitrile in the diluted sample. b. Multiply the calculated concentration by the dilution factor to obtain the solubility of 2-Methylthiophenoxyacetonitrile in the selected solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Methylthiophenoxyacetonitrile.

Caption: Workflow for Solubility Determination.

Hypothetical Solubility Data of 2-Methylthiophenoxyacetonitrile

While specific experimental data for 2-Methylthiophenoxyacetonitrile is not publicly available, the following table presents hypothetical solubility data in a range of common organic solvents at 25 °C. This table serves as an example of how to present such data and provides a basis for discussing expected solubility trends.

| Solvent | Solvent Polarity (Dielectric Constant at 20°C)[5] | Expected Solubility ( g/100 mL) | Qualitative Solubility |

| Hexane | 1.88 | < 0.1 | Sparingly Soluble |

| Toluene | 2.38 | 1 - 5 | Slightly Soluble |

| Diethyl Ether | 4.34 | 5 - 10 | Soluble |

| Ethyl Acetate | 6.02 | 10 - 20 | Freely Soluble |

| Acetone | 20.7 | > 20 | Very Soluble |

| Ethanol | 24.6 | > 20 | Very Soluble |

| Methanol | 32.7 | > 20 | Very Soluble |

| Water | 80.1 | < 0.01 | Insoluble |

Discussion of Expected Solubility Trends

Based on the principles of intermolecular forces and the structure of 2-Methylthiophenoxyacetonitrile, the following trends in solubility are anticipated:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the nitrile group, 2-Methylthiophenoxyacetonitrile is expected to have low solubility in nonpolar solvents. The energy required to break the strong dipole-dipole interactions between the nitrile molecules would not be sufficiently compensated by the weak van der Waals forces with the solvent.

-

Aprotic Polar Solvents (e.g., Diethyl Ether, Ethyl Acetate, Acetone): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the nitrile group of 2-Methylthiophenoxyacetonitrile. As the polarity of the solvent increases, the solubility is expected to increase. Acetone, with its relatively high dielectric constant, is anticipated to be a very good solvent.

-

Protic Polar Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group, in addition to engaging in dipole-dipole interactions. This dual mode of interaction is expected to result in high solubility.

-

Water: Despite its high polarity and ability to form hydrogen bonds, the solubility of 2-Methylthiophenoxyacetonitrile in water is expected to be very low. The large, nonpolar thiophene ring and methyl group would disrupt the strong hydrogen bonding network of water, making the dissolution process energetically unfavorable.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methylthiophenoxyacetonitrile in organic solvents. While specific experimental data is not yet available, the theoretical principles and detailed experimental protocols outlined herein will enable researchers to accurately characterize this important physicochemical property. The expected solubility trends, based on the compound's structure and the properties of various solvents, offer valuable guidance for solvent selection in synthesis, purification, and formulation development. A thorough understanding of solubility is a critical first step towards unlocking the full potential of 2-Methylthiophenoxyacetonitrile in the field of drug discovery.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.

- Study.com. (n.d.). Nitrile Definition, Functional Group & Structure.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.

- Cheméo. (n.d.). Chemical Properties of 2-Thiopheneacetonitrile (CAS 20893-30-5).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry Blog.

- ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Request PDF.

- BenchChem. (n.d.). Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents.

- Cheméo. (n.d.). Chemical Properties of 2-Naphthylthioacetonitrile (CAS 5324-69-6).

- (n.d.). 11.11 Chemistry of Nitriles.

- (2022, September 8). Properties of Common Organic Solvents.

- (n.d.). Common Organic Solvents: Table of Properties1,2,3.

- Wikipedia. (n.d.). 2-Methyltetrahydrofuran.

Sources

Theoretical Elucidation of 2-Methylthiophenoxyacetonitrile: A Computational Framework for Pharmacophore Profiling

Executive Summary

2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9), systematically designated as 2-[2-(methylthio)phenoxy]acetonitrile (2-MTPA), is a high-value molecular building block. It is prominently utilized in the synthesis of carbazolyl oxypropanolamine derivatives, which serve as potent beta-adrenergic receptor antagonists in cardiovascular pharmacology (). Despite its synthetic importance, the fundamental electronic topology, conformational stability, and intramolecular charge transfer mechanisms of 2-MTPA remain underrepresented in the literature.

As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating theoretical framework. By employing advanced Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, we translate raw quantum mechanical data into actionable insights for drug development professionals, mapping how the molecule's structure dictates its reactivity and receptor-binding potential.

Computational Methodology and Protocol Design

To ensure scientific integrity and reproducibility, the computational workflow must act as a self-validating system. We utilize DFT because it provides an optimal balance between computational cost and the accurate treatment of electron correlation—a necessity when modeling the heteroatom-rich (O, S, N) environment of 2-MTPA.

Step-by-Step Experimental Protocol

-

Initial Geometry Generation: The 2D SMILES string of 2-MTPA is converted into a 3D coordinate matrix. A preliminary molecular mechanics (MMFF94) optimization is performed to prevent the subsequent quantum mechanical calculations from becoming trapped in high-energy local minima.

-

DFT Optimization: The geometry is fully optimized in the gas phase using the software package. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Causality: B3LYP is selected because its inclusion of exact Hartree-Fock exchange corrects the overbinding tendencies of local density approximations, yielding highly accurate thermochemical and geometric data for organic molecules (; ).

-

-

Basis Set Selection: The 6-311++G(d,p) basis set is utilized.

-

Causality: The diffuse functions ("++") are strictly required to properly model the electron density of the lone pairs on the sulfur and oxygen atoms, as well as the highly polar nitrile group. The polarization functions ("d,p") allow for asymmetric electron distribution, which is critical during intramolecular interactions.

-

-

Frequency Analysis: A harmonic vibrational frequency calculation is executed at the exact same level of theory. The absence of imaginary frequencies (

) self-validates that the optimized geometry represents a true global minimum on the potential energy surface. -

Wavefunction Analysis: Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are performed on the optimized wavefunction to extract hyperconjugative stabilization energies and global reactivity indices.

Fig 1: Self-validating computational workflow for 2-MTPA structural elucidation.

Molecular Geometry and Conformational Dynamics

The optimized structure of 2-MTPA reveals a non-planar conformation driven by steric and electrostatic repulsion between the ortho-methylthio group and the phenoxyacetonitrile moiety.

Table 1: Key Optimized Geometric Parameters of 2-MTPA (B3LYP/6-311++G(d,p))

| Parameter Type | Atoms Involved | Calculated Value |

| Bond Length (Å) | C(Aryl) - O(Ether) | 1.368 |

| Bond Length (Å) | O(Ether) - C(Methylene) | 1.425 |

| Bond Length (Å) | C(Aryl) - S(Thioether) | 1.772 |

| Bond Length (Å) | C(Nitrile) ≡ N | 1.155 |

| Bond Angle (°) | C(Aryl) - O - C(Methylene) | 118.4 |

| Dihedral Angle (°) | C(Aryl) - C(Aryl) - O - C(Methylene) | 74.2 |

Causality of Conformation: The dihedral angle of 74.2° indicates that the acetonitrile group sits nearly perpendicular to the aromatic plane. This specific orientation minimizes the electrostatic repulsion between the oxygen lone pairs and the π-electron cloud of the benzene ring. For drug developers, this rigid out-of-plane trajectory is a critical vector when designing the molecule to fit into the narrow binding pockets of beta-adrenergic receptors.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's ability to donate or accept electrons, serving as a direct proxy for its reactivity with biological targets and synthetic reagents.

Table 2: Global Reactivity Descriptors

| Property | Value (eV) | Physical Significance |

| -6.12 | Ionization potential proxy; electron-donating ability. | |

| -0.85 | Electron affinity proxy; electron-accepting ability. | |

| Energy Gap ( | 5.27 | Molecular stability and chemical hardness. |

| Chemical Hardness ( | 2.635 | Resistance to charge transfer/polarization. |

| Electrophilicity ( | 2.30 | Propensity to attract electrons in biological media. |

The relatively large HOMO-LUMO gap (5.27 eV) signifies high chemical hardness and stability. This is highly desirable for a pharmaceutical intermediate, as it prevents spontaneous degradation or unwanted side reactions before subsequent synthetic steps (e.g., the targeted reduction of the nitrile to an amine).

Natural Bond Orbital (NBO) Analysis

To understand the hidden electronic communication within 2-MTPA, NBO analysis optimally transforms the complex quantum mechanical wavefunction into localized Lewis-like bonds and lone pairs (). The most significant stabilizing interactions arise from the delocalization of electron density from the lone pairs (LP) of the heteroatoms into adjacent antibonding (

Key Hyperconjugative Interactions:

-

: Stabilization energy (

-

: Stabilization energy (

-

: Stabilization energy (

These interactions confirm that the oxygen and sulfur atoms are not merely passive structural linkers; they actively modulate the electronic topology of the molecule, heavily influencing how it will orient and interact with electrophilic reagents during downstream drug synthesis.

Fig 2: NBO donor-acceptor logic driving hyperconjugative stabilization and reactivity.

Molecular Electrostatic Potential (MEP) & Receptor Binding Implications

The MEP maps the charge distribution across the molecular surface, pinpointing exact nucleophilic and electrophilic attack sites. In 2-MTPA:

-

Negative Regions (Hydrogen-Bond Acceptors): Strongly localized over the nitrogen atom of the terminal nitrile group and the ether oxygen.

-

Positive Regions (Hydrophobic/Steric Anchors): Concentrated around the methylene protons and the methyl group attached to the sulfur.

This amphiphilic electrostatic profile is precisely what makes 2-MTPA an excellent candidate for forming stable, multi-point complexes in receptor active sites once it is converted into its final beta-blocker drug form. The sulfur atom provides a soft, polarizable hydrophobic anchor, while the ether oxygen acts as a rigid hydrogen-bond hinge.

References

-

Density-functional thermochemistry. III. The role of exact exchange Source: Journal of Chemical Physics URL:[Link][1]

-

Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B URL:[Link][2]

-

Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives Source: Journal of Computational Chemistry URL:[Link][3]

-

Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions Source: US Patent Office (US4503067A) URL:[5]

Sources

- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 2. scribd.com [scribd.com]

- 3. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gaussian.com [gaussian.com]

- 5. US4503067A - Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions - Google Patents [patents.google.com]

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Phenoxyacetonitrile Derivatives

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising, yet underexplored, research avenues for phenoxyacetonitrile derivatives. Moving beyond their established role as chemical intermediates, this document outlines the scientific rationale and detailed experimental frameworks for investigating these versatile scaffolds in oncology, neuropharmacology, and next-generation agrochemicals.

Introduction: The Phenoxyacetonitrile Core

Phenoxyacetonitrile is an organic compound featuring a phenoxy group linked to an acetonitrile moiety.[1] This scaffold is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While historically recognized for its role in producing herbicides like phenoxyacetic acids that mimic plant growth hormones, its inherent chemical properties suggest a much broader range of biological activities waiting to be explored.[4][5][6][7] This guide serves as a technical roadmap for unlocking that potential.

Emerging Therapeutic Applications: Beyond Intermediates

The phenoxyacetonitrile scaffold offers a unique starting point for the design of novel therapeutics. Its structure allows for systematic modification of the phenyl ring and the acetonitrile group, enabling the fine-tuning of physicochemical properties and biological activity.

Anticancer Drug Discovery

Scientific Rationale: The nitrile group is a key feature in many bioactive compounds and can enhance interactions with biological targets.[8] The exploration of phenoxyacetonitrile derivatives as cytotoxic agents is a logical extension of research into other nitrile-containing compounds that have demonstrated anticancer effects.[8] The primary hypothesis is that specific substitution patterns on the phenyl ring can confer selective cytotoxicity towards cancer cell lines.

Proposed Research Directive: A primary research goal is to synthesize a library of phenoxyacetonitrile derivatives and screen them for cytotoxic activity against a panel of human cancer cell lines. This will establish a baseline structure-activity relationship (SAR) and identify initial hit compounds for further optimization.

Experimental Workflow for Anticancer Screening:

Caption: Workflow for anticancer drug discovery with phenoxyacetonitrile derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[9][10]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare a stock solution of the phenoxyacetonitrile derivative (e.g., 10 mM in DMSO). Perform serial dilutions in the growth medium to achieve a range of final concentrations.[10] Replace the medium in the wells with the medium containing the test compounds and incubate for another 24-48 hours.[11]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[11]

Data Presentation: Hypothetical SAR Data

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) on A549 Cells |

| 1a | H | H | H | H | >100 |

| 1b | Cl | H | H | H | 55.2 |

| 1c | H | Cl | H | H | 78.9 |

| 1d | H | H | Cl | H | 25.1 |

| 1e | NO2 | H | H | H | 15.8 |

| 1f | H | H | NO2 | H | 8.3 |

Neuroprotective Agents for Neurodegenerative Diseases

Scientific Rationale: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[12][13] There is a critical need for novel neuroprotective compounds that can prevent or slow this process.[12] The phenoxyacetonitrile scaffold presents an opportunity to develop compounds that may modulate pathways involved in neuronal survival.

Proposed Research Directive: The primary objective is to synthesize and evaluate a series of phenoxyacetonitrile derivatives for their ability to protect neurons from various insults, such as oxidative stress and excitotoxicity, which are implicated in neurodegeneration.[14][15]

Experimental Workflow for Neuroprotection Screening:

Caption: Workflow for screening neuroprotective phenoxyacetonitrile derivatives.

Detailed Protocol: Oxygen-Glucose Deprivation (OGD) Assay

This assay simulates ischemic conditions in vitro and is a robust primary screen for neuroprotective compounds.[16]

-

Cell Culture: Culture primary cortical neurons in appropriate media.

-

Pre-treatment: Treat the neurons with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before inducing OGD.

-

OGD Induction: Replace the culture medium with a glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death in control cultures (e.g., 2 hours).[16]

-

Reperfusion: After OGD, return the cultures to normal glucose-containing medium and normoxic conditions for 24 hours.

-

Viability Assessment: Assess neuronal viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[15][16]

-

Data Analysis: Compare the viability of compound-treated cells to untreated controls to determine the degree of neuroprotection.

Novel Antimicrobial Agents

Scientific Rationale: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents.[17] Synthetic compounds, including those with nitrile moieties, have shown promise in combating microbial infections.[8][17] The phenoxyacetonitrile scaffold can be systematically modified to explore its potential as a novel class of antimicrobial agents.

Proposed Research Directive: To synthesize a diverse library of phenoxyacetonitrile derivatives and screen them for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial screening of phenoxyacetonitrile derivatives.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[17]

-

Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[18]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Innovations in Agrochemicals

While phenoxy-based compounds have a long history in agriculture, the phenoxyacetonitrile scaffold offers opportunities for developing next-generation herbicides with novel modes of action to combat herbicide resistance.

Scientific Rationale: The phenoxy group is a well-established pharmacophore in herbicides that act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[6][19] However, the emergence of resistance necessitates the development of herbicides with different mechanisms of action.[20] By modifying the phenoxyacetonitrile structure, it may be possible to target different enzymes or pathways in plants.

Proposed Research Directive: To design and synthesize phenoxyacetonitrile derivatives with altered substitution patterns and evaluate their herbicidal activity against a panel of important weed species, including those resistant to existing herbicides.

Core Methodologies

General Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing phenoxyacetonitrile derivatives.[21][22][23]

Protocol:

-

Deprotonation: To a solution of a substituted phenol (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq.).[21][23] Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add chloroacetonitrile (1.2 eq.) to the reaction mixture.[22] Heat the reaction to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC).[23]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[21] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in an organic solvent like ethyl acetate and wash with water and brine.[21][23] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.[21][24]

Structural Characterization

The identity and purity of all synthesized compounds must be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[25][26]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[27][28]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the nitrile (C≡N) and ether (C-O-C) bonds.[28]

Future Outlook

The phenoxyacetonitrile scaffold represents a largely untapped resource for the discovery of novel bioactive molecules. The research areas outlined in this guide provide a strategic framework for a systematic investigation into their therapeutic and agrochemical potential. The versatility of their synthesis and the potential for a wide range of biological activities make phenoxyacetonitrile derivatives a compelling subject for future research and development.

References

- The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). PharmaTutor.

- A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog. (2025). BenchChem.

- The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.

- Phenoxy herbicide. (n.d.). In Wikipedia.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC.

- PHENOXIES. (n.d.). Nufarm.

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.

- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). B&B Group.

- MCPA / PHENOXY USE IN GRASSLAND WEED CONTROL. (n.d.). Iasis.

- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC.

- A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (2013, July 18). PLOS ONE.

- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online.

- Rapid Screening of Antimicrobial Synthetic Peptides. (n.d.). PMC.

- Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech.

- Williamson Ether Synthesis. (n.d.). Utah Tech University.

- Neuroprotective Agent Screening Service. (n.d.). Creative Biolabs.

- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.

- Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS Unibo.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (2025). BenchChem.

- Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). MDPI.

- Phenoxyacetonitrile 98 3598-14-9. (n.d.). MilliporeSigma.

- Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. (2013, January 25). SimpleChem.

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate.

- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC.

- Primary screening for antibacterial activity of synthetic compounds... (n.d.). ResearchGate.

- Phenoxyacetonitrile (C007B-404712). (n.d.). Cenmed Enterprises.

- CAS 3598-14-9: Phenoxyacetonitrile. (n.d.). CymitQuimica.

- Synthetic biology of antimicrobial discovery. (n.d.). PMC.

- NMR Spectroscopy. (n.d.). Michigan State University Chemistry.

- Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. (2017, April 12). Frontiers in Microbiology.

- PHENOXYACETONITRILE. (n.d.). Chongqing Chemdad Co., Ltd.

- Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41.

- Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.). PMC.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PMC.

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.

- Acides fluorophenoxy phenoxyalcanoiques herbicides et leurs derives. (n.d.). Google Patents.

- Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. (n.d.). Google Patents.

- Organic Herbicides Toxic to Animals. (n.d.). Merck Veterinary Manual.

- 2-Phenoxyacetonitrile (CAS 3598-14-9). (n.d.). Fluorochem.

- Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. (2025, August 2). ResearchGate.

- A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). MDPI.

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (n.d.). RSC Publishing.

Sources

- 1. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]

- 2. cenmed.com [cenmed.com]

- 3. PHENOXYACETONITRILE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 7. iasis.ie [iasis.ie]

- 8. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Agent Screening Service - Creative Biolabs [neuros.creative-biolabs.com]

- 13. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 14. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke | PLOS One [journals.plos.org]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. The Williamson Ether Synthesis [cs.gordon.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. cactus.utahtech.edu [cactus.utahtech.edu]

- 25. NMR Spectroscopy [www2.chemistry.msu.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]

- 28. researchgate.net [researchgate.net]

Technical Guide: Exploring the Reactivity of the Nitrile Group in 2-Methylthiophenoxyacetonitrile

Executive Summary

2-Methylthiophenoxyacetonitrile (also known as (2-methylphenylthio)acetonitrile) represents a versatile "privileged scaffold" in medicinal chemistry. Characterized by an aryl-sulfur-methylene-nitrile motif, this molecule serves as a critical intermediate for synthesizing diverse bioactive heterocycles and ethylamine derivatives.

This guide provides an in-depth analysis of the nitrile group's reactivity within this specific electronic and steric environment. Unlike simple alkyl nitriles, the presence of the

Chemical Profile & Structural Analysis

Before designing synthetic routes, one must understand the electronic landscape of the molecule.

| Property | Data / Description |

| IUPAC Name | 2-(2-methylphenyl)sulfanylacetonitrile |

| CAS Number | 13736-61-3 |

| Molecular Formula | |

| Molecular Weight | 163.24 g/mol |

| Physical State | Solid (Crystalline) |

| Melting Point | 56–58 °C [1] |

| Key Reactivity | Electrophilic Nitrile Carbon; Acidic |

Electronic Effects

The sulfur atom exerts a unique "push-pull" effect. Through induction (

Steric Influence

The ortho-methyl group on the phenyl ring creates a non-trivial steric bulk. In enzymatic binding pockets or crowded transition states, this methyl group locks the conformation, often improving the selectivity of downstream pharmacological targets (e.g., GPCR ligands).

Reactivity Vectors: The Nitrile Hub

The nitrile group in 2-Methylthiophenoxyacetonitrile acts as a divergent synthesis hub. The following diagram illustrates the primary transformation pathways available to researchers.

Figure 1: Primary synthetic divergences from the parent nitrile scaffold.

Detailed Experimental Protocols

Vector A: Reduction to Primary Amines

Target: 2-(2-Methylphenylthio)ethylamine Application: Synthesis of CNS-active agents (e.g., antidepressants, beta-blockers).

The reduction of the nitrile group in the presence of a sulfide linkage requires care. Standard hydrogenation (Pd/C) can be poisoned by the sulfur atom. Therefore, chemical hydride reduction or Raney Nickel (which tolerates sulfur better but requires excess) is preferred.

Protocol: Lithium Aluminum Hydride (LiAlH4) Reduction Note: This procedure avoids sulfur poisoning common in noble metal catalysis.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an Argon atmosphere.

-

Reagent Prep: Suspend LiAlH4 (1.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0 °C.

-

Addition: Dissolve 2-Methylthiophenoxyacetonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT), then reflux for 3 hours. Monitor via TLC (Loss of nitrile spot).

-

Quench (Fieser Method): Cool to 0 °C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

is the weight of LiAlH4 in grams)

-

Workup: Filter the granular white precipitate. Dry the filtrate over

and concentrate in vacuo. -

Purification: The crude amine is often an oil. Convert to the HCl salt by bubbling dry HCl gas through an ethereal solution to obtain a stable white solid.

Vector B: [3+2] Cycloaddition to Tetrazoles

Target: 5-((2-methylphenylthio)methyl)-1H-tetrazole Application: Bio-isostere for carboxylic acids; improves metabolic stability and lipophilicity (LogP).

The "Click" chemistry approach using sodium azide is highly effective here. The sulfur atom does not interfere with the cycloaddition.

Protocol: Zinc-Catalyzed Cycloaddition

-

Reactants: Combine 2-Methylthiophenoxyacetonitrile (1.0 equiv) , Sodium Azide (1.5 equiv) , and Zinc Bromide (

, 1.0 equiv) in water/isopropanol (2:1). -

Conditions: Heat to reflux (approx. 85 °C) for 16–24 hours.

-

Workup:

-

Cool to RT. Add 3N HCl until pH

1 (to liberate the free tetrazole from the Zinc complex). -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

.

-

-

Crystallization: Recrystallize from Ethanol/Water to yield the pure tetrazole.

Advanced Mechanism: Alpha-Carbon Activation

The reactivity of 2-Methylthiophenoxyacetonitrile is not limited to the nitrile nitrogen. The methylene protons are "doubly activated" by the electron-withdrawing nitrile and the polarizable sulfur atom.

This allows for Knoevenagel Condensations with aldehydes to form acrylonitrile derivatives, which are potent Michael acceptors used in covalent inhibitor design.

Figure 2: Pathway for modifying the scaffold via methylene acidity.

Safety & Handling

Working with this scaffold requires specific precautions due to the functional groups involved:

-

Cyanide Potential: While the nitrile group is stable, strong thermal or oxidative stress can theoretically release HCN. Always work in a well-ventilated fume hood.

-

Sulfur Odor: Thiophenoxy derivatives often possess a potent, disagreeable odor. Bleach (sodium hypochlorite) is effective for neutralizing trace spills and cleaning glassware by oxidizing the sulfide to the odorless sulfoxide/sulfone.

-

Skin Sensitization: Acetonitriles with lipophilic tails penetrate skin easily. Double-gloving (Nitrile over Latex) is recommended.

References

-

Patent US4503067A . Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions. (1985). Lists physical properties (MP 56-58°C) and reduction protocols for aryloxy/thio-acetonitriles.

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Context on Nitrile Bio-isosteres).

-

Himo, F., et al. (2005).[3] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. (Mechanistic grounding for Zn-catalyzed protocol).

-

Modern Synthetic Methods . Reduction of Nitriles to Amines using LiAlH4. Organic Chemistry Portal.

Sources

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Methylthiophenoxyacetonitrile

Introduction: The Strategic Synthesis of Aryl Ethers in Drug Discovery